molecular formula C21H26N4O4S B12246154 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12246154
M. Wt: 430.5 g/mol
InChI Key: RWBFRPXYTSITQC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a pyrimidine ring, and a sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the sulfonyl group. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.

    Attachment of the Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
  • 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine
  • 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]benzene

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl group, pyrimidine ring, and sulfonyl group

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-5-(2,4-dimethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C21H26N4O4S/c1-28-17-5-6-20(19(7-17)29-2)30(26,27)25-11-15-9-24(10-16(15)12-25)21-8-18(14-3-4-14)22-13-23-21/h5-8,13-16H,3-4,9-12H2,1-2H3

InChI Key

RWBFRPXYTSITQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5)OC

Origin of Product

United States

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